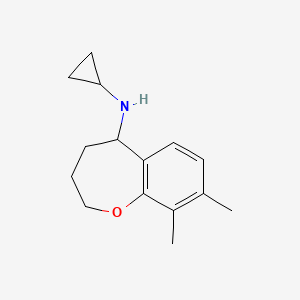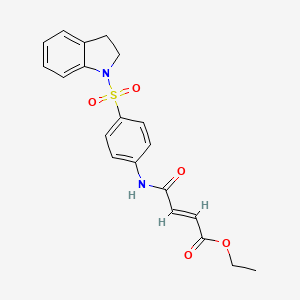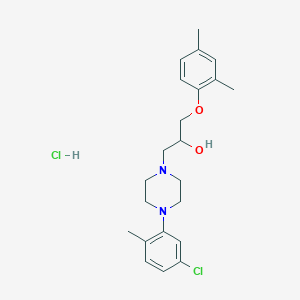![molecular formula C13H15N3O3 B2943212 2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid CAS No. 1340896-51-6](/img/structure/B2943212.png)
2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a furan ring, which is a five-membered ring with an oxygen atom . The compound also has an amino group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of “2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid” is characterized by the presence of a pyrimidine ring and a furan ring, which are both heterocyclic rings . The compound also contains an amino group (-NH2) and a carboxylic acid group (-COOH), which are functional groups that can participate in various chemical reactions .Chemical Reactions Analysis
The amino group and the carboxylic acid group in “2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid” can undergo various chemical reactions . For example, the amino group can act as a nucleophile in nucleophilic addition reactions . The carboxylic acid group can react with bases to form salts, and it can also undergo decarboxylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid” would depend on the characteristics of its functional groups and its overall molecular structure . For example, the presence of the amino group and the carboxylic acid group could make the compound polar and therefore soluble in polar solvents . The compound could also exhibit specific optical activity if it contains chiral centers .Applications De Recherche Scientifique
Synthesis and Structural Analysis
One aspect of the research involves the synthesis and structural analysis of compounds related to "2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid." Studies have explored various synthetic pathways and crystal structures to understand the properties and potential applications of such compounds. For example, the synthesis of pyrimidine derivatives through microwave-assisted methods has been developed to improve efficiency and yield, demonstrating the adaptability of these compounds for various chemical reactions and potential pharmaceutical applications (Matloobi & Kappe, 2007).
Pharmacological Potential
Research has also delved into the pharmacological potential of pyrimidine derivatives, with studies identifying certain compounds as potent and selective antagonists for specific receptors. For instance, "4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine" has been identified as a potent and selective A2B adenosine receptor antagonist, showcasing the therapeutic potential of these compounds in treating diseases related to adenosine receptor dysregulation (Vidal et al., 2007).
Material Science Applications
In the realm of material science, compounds with pyrimidine structures have been investigated for their potential in creating new materials with unique properties. For instance, copper(I) complexes of dicarboxylic acids related to pyrimidine derivatives have been explored for use in dye-sensitized solar cells (DSCs), indicating the role these compounds can play in developing renewable energy technologies (Constable et al., 2009).
Propriétés
IUPAC Name |
2-(furan-2-ylmethylamino)-4-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-4-11-10(12(17)18)8-15-13(16-11)14-7-9-5-3-6-19-9/h3,5-6,8H,2,4,7H2,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWQOFPGJNEFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Furylmethyl)amino]-4-propylpyrimidine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide](/img/structure/B2943129.png)
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2943131.png)
![6-(3-Fluorophenyl)-2-[1-(2-pyridin-4-ylsulfanylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2943135.png)

![4-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2943140.png)

![4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2943143.png)
![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)
![Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2943147.png)


![4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid](/img/structure/B2943150.png)

